molecular formula C28H47N B050975 Squalene N-methylimine CAS No. 123453-64-5

Squalene N-methylimine

Cat. No.: B050975
CAS No.: 123453-64-5
M. Wt: 397.7 g/mol
InChI Key: VCGJAAAECOMPHW-FUDGTJQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Squalene N-methylimine is a specialized chemical intermediate of significant interest in the study of sterol biosynthesis pathways. This compound acts as a mechanism-based inhibitor and analog of the native substrate, squalene epoxide, in reactions catalyzed by enzymes like oxidosqualene cyclase (OSC). By mimicking the carbocationic high-energy transition state during cyclization, this compound effectively blocks the conversion of oxidosqualene to lanosterol in fungi or to cycloartenol in plants. This mechanism makes it an invaluable tool for researchers investigating the regulation of cholesterol biosynthesis in eukaryotic systems, with potential applications in the development of antifungal and antiparasitic agents that target ergosterol production. Furthermore, its use extends to fundamental biochemical studies aimed at elucidating the precise structure and function of cyclase enzymes. Our product is supplied with detailed analytical documentation, including HPLC and NMR data, to ensure batch-to-batch consistency and support high-quality, reproducible research outcomes.

Properties

CAS No.

123453-64-5

Molecular Formula

C28H47N

Molecular Weight

397.7 g/mol

IUPAC Name

(4E,8E,12E,16E)-N,4,8,13,17,21-hexamethyldocosa-4,8,12,16,20-pentaen-1-imine

InChI

InChI=1S/C28H47N/c1-24(2)14-10-17-27(5)20-11-18-25(3)15-8-9-16-26(4)19-12-21-28(6)22-13-23-29-7/h14-16,20-21,23H,8-13,17-19,22H2,1-7H3/b25-15+,26-16+,27-20+,28-21+,29-23?

InChI Key

VCGJAAAECOMPHW-FUDGTJQZSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=NC)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC=NC)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=NC)C)C)C

Synonyms

squalene N-methylimine

Origin of Product

United States

Scientific Research Applications

Immunomodulatory Effects

Research has demonstrated that squalene can modulate immune responses, particularly in macrophages. A study indicated that squalene promotes wound healing by enhancing the anti-inflammatory cytokine production in M1 macrophages, thus facilitating tissue repair processes . The modulation of cytokines such as IL-10 and IL-4 suggests that Squalene N-methylimine may also exhibit similar immunomodulatory effects, potentially enhancing its application in wound healing therapies.

Anticancer Properties

Squalene has been investigated for its anticancer potential. It has shown efficacy against various cancer types, including breast and colon cancer . The mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. This compound may enhance these effects due to its structural modifications that could improve bioavailability or target specificity.

Antioxidant Activity

Squalene is known for its antioxidant properties, which are crucial for protecting cells from oxidative stress . Studies indicate that it can scavenge free radicals more effectively than conventional antioxidants like vitamin E. This property is vital in developing formulations aimed at reducing oxidative damage in skin cells, making this compound a candidate for cosmetic applications focused on anti-aging and skin protection.

Case Studies and Findings

StudyFindingsApplication
Wound Healing Squalene enhances IL-10 production in macrophagesPotential use in wound care products
Cancer Research Induces apoptosis in breast cancer cellsDevelopment of anticancer therapeutics
Antioxidant Research Exhibits superior free radical scavengingFormulation of skincare products

Cardiovascular Health

Squalene has been linked to cardiovascular benefits by reducing LDL cholesterol levels and promoting overall heart health . The derivative this compound may retain these properties while offering enhanced efficacy due to its modified structure.

Nutritional Supplementation

As a component of dietary supplements, squalene is believed to support immune function and overall health . The inclusion of this compound in nutritional formulations could provide additional health benefits through improved absorption and bioactivity.

Comparison with Similar Compounds

Comparison with Squalane

Squalane, the hydrogenated derivative of squalene, is more chemically stable due to the saturation of its double bonds. Unlike squalene, which is prone to oxidation under ambient conditions , squalane resists degradation, making it preferable for long-term storage in cosmetic formulations. Both compounds are used in emulsions, but squalane’s stability allows broader use in high-temperature processing. Squalene, however, retains unique biological activities, such as antioxidant and anticancer effects, which are less pronounced in squalane .

Property Squalene Squalane
Structure Unsaturated (6 double bonds) Saturated (no double bonds)
Stability Oxidizes readily Highly stable
Applications Vaccine adjuvants, cosmetics Cosmetics, lubricants
Bioactivity Antioxidant, anticancer Limited bioactivity

Comparison with Other Triterpenes

Squalene differs from cyclic triterpenes (e.g., β-amyrin, lupeol) in its linear structure and role as a sterol precursor. For example, hopanoids in bacteria share a similar biosynthesis pathway via squalene synthase (SQS) but form pentacyclic structures critical for membrane stability. Squalene’s role in sterol synthesis (e.g., cholesterol in humans, ergosterol in fungi) underscores its metabolic importance, whereas hopanoids are restricted to prokaryotes .

Stability and Oxidation

Squalene’s oxidation susceptibility contrasts sharply with synthetic antioxidants like α-tocopherol. While squalene itself exhibits antioxidant properties, its degradation under oxidative stress (e.g., in olive oil storage) necessitates stabilization with additives like vitamin E . In contrast, squalane and synthetic lipids (e.g., triglycerides) are more resilient, highlighting a trade-off between bioactivity and stability.

Extraction Methods

Squalene extraction efficiency varies by source:

  • Tea leaves : Old leaves and pruning litter show higher squalene content than tender shoots, suggesting underutilized agricultural byproducts as viable sources .
  • Rubber seed oil : Supercritical CO2 extraction at 20 MPa and 60°C yields squalene concentrations up to 78% , outperforming conventional solvent methods.
  • Soil microbes : Alpine grassland soils on the Tibetan Plateau contain 0.93–10.66% squalene, with higher abundance in harsher environments (e.g., alpine deserts) .

Q & A

Q. What survey design principles ensure reliable data collection in this compound toxicity studies?

  • Methodological Answer : Collaborate with statisticians to calculate sample size (power analysis) and avoid technical jargon naires. Use Likert scales for subjective metrics (e.g., irritation severity) and validate responses with in vitro assays (MTT, Ames test) .

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